molecular formula C37H39IO9 B1662938 5'-Iodoresiniferatoxin CAS No. 535974-91-5

5'-Iodoresiniferatoxin

Cat. No. B1662938
CAS RN: 535974-91-5
M. Wt: 754.6 g/mol
InChI Key: TZUJORCXGLGWDV-RYACRXIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Iodoresiniferatoxin is a potent vanilloid receptor antagonist . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules .


Synthesis Analysis

5’-Iodoresiniferatoxin can be prepared from resiniferatoxin (RTX) by electrophilic aromatic substitution . Iodide substitutes the 5-position .


Molecular Structure Analysis

The molecular formula of 5’-Iodoresiniferatoxin is C37H39IO9 . It has a molecular weight of 754.60 . The structure contains 92 bonds in total, including 53 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .


Physical And Chemical Properties Analysis

5’-Iodoresiniferatoxin is soluble in DMSO and in ethanol .

Scientific Research Applications

5'-IRTX has been used extensively in scientific research due to its ability to selectively activate 5'-Iodoresiniferatoxin channels. This compound is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception. 5'-IRTX has been shown to induce a robust and long-lasting activation of this compound channels, making it an attractive tool for investigating the mechanisms of pain perception and developing new pain management strategies.
In addition to its application in pain research, 5'-IRTX has also been used in cancer research. This compound channels are overexpressed in various cancer cells, and their activation has been shown to induce apoptosis and inhibit tumor growth. 5'-IRTX has been used to selectively activate this compound channels in cancer cells, leading to the induction of apoptosis and inhibition of tumor growth.

Mechanism of Action

Target of Action

5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .

Mode of Action

The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .

Biochemical Pathways

The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .

Pharmacokinetics

It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution

Result of Action

The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .

Action Environment

The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5'-IRTX in lab experiments is its high potency and selectivity for 5'-Iodoresiniferatoxin channels. This allows for the selective activation of this compound channels without affecting other ion channels or receptors. However, one limitation of using 5'-IRTX is its high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 5'-IRTX in scientific research. One area of interest is the development of new pain management strategies. 5'-IRTX has been shown to induce a long-lasting analgesic effect, making it a potential candidate for the development of new pain medications.
Another area of interest is the use of 5'-IRTX in cancer research. The selective activation of 5'-Iodoresiniferatoxin channels in cancer cells by 5'-IRTX has shown promising results in inhibiting tumor growth. Further research is needed to investigate the potential of 5'-IRTX as a cancer treatment.
Conclusion:
In conclusion, 5'-IRTX is a potent agonist of this compound channels that has been extensively studied for its potential applications in pain management, cancer treatment, and neuroscience research. The synthesis method for 5'-IRTX has been well established, and its mechanism of action and biochemical and physiological effects have been extensively investigated. While there are some limitations to its use in lab experiments, 5'-IRTX has shown promising results in various fields of research, and there are several future directions for its use in scientific research.

Safety and Hazards

The safety data sheet for 5’-Iodoresiniferatoxin suggests that it should be stored in a desiccated state at -20°C . In case of inhalation, the victim should be moved into fresh air .

properties

IUPAC Name

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36?,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUJORCXGLGWDV-RYACRXIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39IO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Iodoresiniferatoxin
Reactant of Route 2
Reactant of Route 2
5'-Iodoresiniferatoxin
Reactant of Route 3
5'-Iodoresiniferatoxin
Reactant of Route 4
Reactant of Route 4
5'-Iodoresiniferatoxin
Reactant of Route 5
5'-Iodoresiniferatoxin
Reactant of Route 6
5'-Iodoresiniferatoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.